Flt3-IN-4 -

Flt3-IN-4

Catalog Number: EVT-8240161
CAS Number:
Molecular Formula: C23H25N7O2
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flt3-IN-4 is a small molecule inhibitor targeting the Fms-like tyrosine kinase 3, an important receptor tyrosine kinase involved in hematopoiesis and the pathogenesis of acute myeloid leukemia (AML). This compound is part of a class of inhibitors designed to interfere with the aberrant signaling pathways activated by mutations in the Flt3 gene, particularly the internal tandem duplications (ITDs) and tyrosine kinase domain (TKD) mutations that are prevalent in AML patients. The development of Flt3-IN-4 aims to provide a therapeutic option for patients with these mutations, which are associated with poor prognosis.

Source and Classification

Flt3-IN-4 was synthesized as part of a broader effort to develop selective inhibitors for mutated forms of the Flt3 receptor. It belongs to a class of compounds that specifically inhibit receptor tyrosine kinases, which play critical roles in cell signaling and proliferation. The classification of Flt3-IN-4 as an antineoplastic agent underscores its potential use in cancer therapy, particularly for hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flt3-IN-4 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including various anilines and alkyl halides.
  2. Reactions: A typical reaction involves the coupling of an aniline derivative with a halogenated compound in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at room temperature.
  3. Purification: After completion, the crude product is purified using column chromatography on silica gel, employing a solvent system like acetone/dichloromethane.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis process yields Flt3-IN-4 in moderate to high yields, with careful optimization required to enhance selectivity and potency against the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

Flt3-IN-4 primarily acts through competitive inhibition of the ATP-binding site on the Flt3 receptor. This mechanism prevents phosphorylation of downstream signaling molecules that would otherwise promote cell proliferation and survival in leukemic cells.

Key reactions involved in its mechanism include:

  • Binding Affinity Studies: Assessing how well Flt3-IN-4 binds to both wild-type and mutant forms of Flt3.
  • Enzyme Inhibition Assays: Measuring the inhibitory concentration required to achieve 50% inhibition (IC50) against various Flt3 mutations.

These reactions are crucial for understanding how effectively Flt3-IN-4 can disrupt aberrant signaling pathways in cancer cells.

Mechanism of Action

Process and Data

The mechanism by which Flt3-IN-4 exerts its effects involves several steps:

  1. Binding: The compound binds to the ATP-binding pocket of the Flt3 receptor, inhibiting its kinase activity.
  2. Signal Disruption: This inhibition prevents autophosphorylation of tyrosine residues within the receptor, disrupting downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.
  3. Cellular Effects: As a result, there is reduced cell proliferation and increased apoptosis in cells expressing mutant forms of Flt3.

Data from preclinical studies indicate that Flt3-IN-4 effectively reduces growth rates of leukemia cell lines harboring Flt3 mutations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flt3-IN-4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 318 g/mol.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Typically ranges around 140–141 °C based on preliminary data from synthesized batches.

These properties are essential for formulation development and optimizing delivery methods for therapeutic applications.

Applications

Scientific Uses

Flt3-IN-4 has significant potential applications in oncology, particularly for treating acute myeloid leukemia associated with Flt3 mutations. Its development contributes to targeted therapy strategies aimed at improving patient outcomes by selectively inhibiting malignant cell growth while sparing normal hematopoietic cells. Ongoing research may also explore its efficacy in combination therapies with other agents targeting different pathways involved in leukemia progression.

Introduction to FLT3 Signaling in Acute Myeloid Leukemia (AML)

Pathogenic Role of Fms-like tyrosine kinase 3 Mutations in Acute Myeloid Leukemia Oncogenesis

Fms-like tyrosine kinase 3, a class III receptor tyrosine kinase, plays a critical role in hematopoietic stem cell survival, proliferation, and differentiation. Its extracellular domain comprises five immunoglobulin-like motifs that facilitate ligand binding, while intracellular components include the juxtamembrane domain and tyrosine kinase domain responsible for signal transduction [1] [9]. In Acute Myeloid Leukemia, gain-of-function mutations drive constitutive, ligand-independent activation through pathological dimerization and autophosphorylation. This results in aberrant activation of downstream proliferative and anti-apoptotic pathways, including signal transducer and activator of transcription 5, mitogen-activated protein kinase, and protein kinase B signaling cascades [1] [2] [9].

Phosphoproteomic analyses of primary Acute Myeloid Leukemia samples reveal that mutant Fms-like tyrosine kinase 3 orchestrates a complex signaling network involving over 1,000 phosphorylation sites across approximately 750 proteins [9]. These dysregulated pathways extend beyond canonical proliferation signals to influence diverse cellular processes, including Fc epsilon RI-mediated signaling, B-cell receptor signaling, and cluster of differentiation 40 signaling pathways. The resultant signaling chaos transforms hematopoietic precursors by simultaneously promoting uncontrolled proliferation and blocking differentiation – the hallmark of Acute Myeloid Leukemia pathogenesis [1] [9].

Table 1: Fms-like tyrosine kinase 3 Mutation Frequencies in Acute Myeloid Leukemia

Mutation TypeMolecular CharacteristicsFrequency (%)Associated Genetic Alterations
Fms-like tyrosine kinase 3-Internal Tandem DuplicationJuxtamembrane domain duplications25-30%Co-occurrence with nucleophosmin 1 (25-40%), DNA methyltransferase 3 alpha (20-30%)
Fms-like tyrosine kinase 3-Tyrosine Kinase DomainPoint mutations/deletions at D835 residue7-10%Common in core-binding factor Acute Myeloid Leukemia with CCAAT enhancer binding protein alpha-myosin heavy chain 11 fusion
Wild-type Fms-like tyrosine kinase 3 OverexpressionElevated receptor expression70-90%Frequent in mixed lineage leukemia-rearranged acute lymphoblastic leukemia

Fms-like tyrosine kinase 3-Internal Tandem Duplication and Fms-like tyrosine kinase 3-Tyrosine Kinase Domain Mutations: Prevalence and Prognostic Implications

Fms-like tyrosine kinase 3-Internal Tandem Duplication represents the most prevalent mutation in cytogenetically normal Acute Myeloid Leukemia, occurring in 25-30% of adult patients, with incidence exceeding 30% in patients over 55 years [1] [4] [10]. In contrast, Fms-like tyrosine kinase 3-Tyrosine Kinase Domain mutations affect 7-10% of patients, frequently co-occurring with core-binding factor Acute Myeloid Leukemia characterized by CCAAT enhancer binding protein alpha-myosin heavy chain 11 fusions [1] [5]. Both mutation types demonstrate age-dependent prevalence patterns, with Fms-like tyrosine kinase 3-Internal Tandem Duplication notably rare in pediatric Acute Myeloid Leukemia (<10%) and infant cases (<5%) [1].

The prognostic implications differ substantially between mutation subtypes. Fms-like tyrosine kinase 3-Internal Tandem Duplication unequivocally confers poor outcomes, with meta-analyses demonstrating significantly reduced overall survival and event-free survival compared to wild-type cases (hazard ratio 1.8-2.3) [1] [10]. The European Leukemia Net 2017 risk stratification incorporates allelic ratio (mutant-to-wild-type allele burden), categorizing patients with nucleophosmin 1 co-mutation and high allelic ratio (≥0.5) as intermediate-risk, while those with wild-type nucleophosmin 1 automatically qualify as adverse-risk regardless of allelic burden [1] [4]. Real-world data from Brazil confirms this prognostic impact, showing 4-year overall survival of just 14.4% in Fms-like tyrosine kinase 3-Internal Tandem Duplication-positive patients without targeted therapy, compared to 27.5% in wild-type cases [10].

The prognostic significance of Fms-like tyrosine kinase 3-Tyrosine Kinase Domain remains controversial. Meta-analysis of 20 prospective cohorts (n=10,970) revealed no significant overall survival or disease-free survival impact globally (overall survival hazard ratio 0.98, 95% confidence interval 0.76–1.27) [5]. However, ethnicity-specific analysis uncovered diametrically opposed effects: Fms-like tyrosine kinase 3-Tyrosine Kinase Domain conferred favorable prognosis in Asians (overall survival hazard ratio 0.63, 95% confidence interval 0.42–0.95) but adverse outcomes in Caucasians (disease-free survival hazard ratio 1.34, 95% confidence interval 1.07–1.67) [5]. This suggests potential ethnic variation in the biological behavior or therapeutic responsiveness of Fms-like tyrosine kinase 3-Tyrosine Kinase Domain-mutated Acute Myeloid Leukemia.

Rationale for Fms-like tyrosine kinase 3-Targeted Therapies in Acute Myeloid Leukemia Treatment Paradigms

Conventional intensive chemotherapy fails to overcome the poor prognosis associated with Fms-like tyrosine kinase 3 mutations, with allogeneic hematopoietic stem cell transplantation providing only modest benefit. Retrospective analyses demonstrate that transplantation fails to fully mitigate relapse risk in Fms-like tyrosine kinase 3-Internal Tandem Duplication-positive patients, who experience significantly higher relapse rates than wild-type counterparts despite transplantation [2] [3] [10]. This therapeutic insufficiency stems partly from the unique biology of mutant Fms-like tyrosine kinase 3: chemotherapy-induced aplasia triggers stromal cell production of Fms-like tyrosine kinase 3 ligand, which can increase 100-1000-fold post-chemotherapy, potentially promoting survival of residual Fms-like tyrosine kinase 3-mutant clones [4].

The molecular evolution of Fms-like tyrosine kinase 3 mutations under treatment pressure further justifies targeted inhibition. Relapsed Acute Myeloid Leukemia frequently demonstrates clonal selection with increased Fms-like tyrosine kinase 3-Internal Tandem Duplication allelic ratio or acquisition of new Fms-like tyrosine kinase 3-Tyrosine Kinase Domain mutations, indicating these mutations function as late drivers in leukemogenesis [4] [8]. The dependency of relapsed clones on Fms-like tyrosine kinase 3 signaling creates a therapeutic window for tyrosine kinase inhibitors. Since 2017, regulatory approvals have transformed the landscape, with three Fms-like tyrosine kinase 3 inhibitors now integrated into standard care: midostaurin for newly diagnosed Fms-like tyrosine kinase 3-mutated Acute Myeloid Leukemia with chemotherapy, quizartinib for newly diagnosed Fms-like tyrosine kinase 3-Internal Tandem Duplication-positive disease, and gilteritinib for relapsed/refractory cases [3] [7].

Table 2: Classification of Fms-like tyrosine kinase 3 Inhibitors in Acute Myeloid Leukemia

GenerationTarget SpecificityRepresentative AgentsClinical ApplicationKey Resistance Mechanisms
First-GenerationMulti-kinaseMidostaurin, LestaurtinibNewly diagnosed with intensive chemotherapyFms-like tyrosine kinase 3 gatekeeper mutations (F691L), activation loop mutations (D835), clonal selection
Second-GenerationType I (Bind active conformation)Gilteritinib, CrenolanibRelapsed/refractory monotherapy; newly diagnosed combinationsFms-like tyrosine kinase 3 F691L gatekeeper mutation, parallel pathway activation (AXL, SYK)
Second-GenerationType II (Bind inactive conformation)QuizartinibNewly diagnosed Fms-like tyrosine kinase 3-Internal Tandem Duplication-positive with chemotherapyD835 activation loop mutations, NRAS/KRAS mutations, stromal protection
Novel AgentsBeyond tyrosine kinase inhibitorsFlt3-IN-4, PROTACs, Antibody-drug conjugatesInvestigationalUndefined; designed to overcome canonical resistance

The development of resistance to current Fms-like tyrosine kinase 3 inhibitors creates an ongoing need for next-generation agents like Flt3-IN-4. Multiple resistance mechanisms have been identified, including: (1) acquisition of Fms-like tyrosine kinase 3 gatekeeper mutations (F691L) that sterically hinder inhibitor binding; (2) activation loop mutations (D835) that stabilize the active conformation, particularly problematic for type II inhibitors; (3) clonal selection of non-Fms-like tyrosine kinase 3-dependent subclones with alternative driver mutations; and (4) microenvironment-mediated protection through stromal Fms-like tyrosine kinase 3 ligand production [3] [4] [8]. These resistance patterns necessitate structurally distinct inhibitors capable of overcoming common resistance mutations while maintaining potency against both Fms-like tyrosine kinase 3-Internal Tandem Duplication and Fms-like tyrosine kinase 3-Tyrosine Kinase Domain variants.

Computational approaches have accelerated the discovery of novel Fms-like tyrosine kinase 3 inhibitors, including Flt3-IN-4. Ligand-based pharmacophore modeling using experimentally validated inhibitors has enabled high-throughput screening of natural compound libraries. One such effort screened >400,000 natural compounds from the Coconut database, identifying promising candidates with robust binding affinity and favorable absorption, distribution, metabolism, excretion, and toxicity profiles [6]. Molecular dynamics simulations further validated stable target engagement, suggesting these compounds—potentially including Flt3-IN-4—represent viable scaffolds for drug development [6]. These approaches address the urgent need for agents capable of overcoming resistance to existing Fms-like tyrosine kinase 3 inhibitors while maintaining activity across diverse mutation subtypes.

Molecular Graphics: Visual representation of Fms-like tyrosine kinase 3 structure showing immunoglobulin-like extracellular domains, transmembrane helix, juxtamembrane domain with Internal Tandem Duplication duplication site, and tyrosine kinase domain with activation loop (D835) and gatekeeper residue (F691). Computational modeling of Flt3-IN-4 docked in adenosine triphosphate-binding pocket demonstrates potential interactions with key residues.

The future of Fms-like tyrosine kinase 3 inhibition extends beyond adenosine triphosphate-competitive agents. Proteolysis-targeting chimeras designed to degrade Fms-like tyrosine kinase 3 protein rather than merely inhibit kinase activity show preclinical promise [8]. Similarly, antibody-based approaches targeting the extracellular domain, including bispecific T-cell engagers and chimeric antigen receptor T-cell therapies, represent emerging strategies. These innovative approaches, alongside next-generation tyrosine kinase inhibitors like Flt3-IN-4, aim to address the persistent challenge of resistance in Fms-like tyrosine kinase 3-mutated Acute Myeloid Leukemia, potentially transforming this historically adverse-risk subtype into a manageable condition.

Properties

Product Name

Flt3-IN-4

IUPAC Name

1-[4-(4-amino-7-prop-2-enylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea

Molecular Formula

C23H25N7O2

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C23H25N7O2/c1-5-10-30-12-16(19-20(24)25-13-26-21(19)30)14-6-8-15(9-7-14)27-22(31)28-18-11-17(32-29-18)23(2,3)4/h5-9,11-13H,1,10H2,2-4H3,(H2,24,25,26)(H2,27,28,29,31)

InChI Key

XIMGYPHSYIMHAW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CC=C

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.